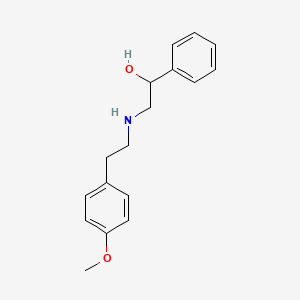
2-((4-Methoxyphenethyl)amino)-1-phenylethanol
描述
2-((4-Methoxyphenethyl)amino)-1-phenylethanol is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
The compound might interact with its targets through hydrogen bonding, given its molecular structure
Biochemical Pathways
Related compounds have been shown to inhibit tyrosinase, an enzyme involved in melanogenesis . This suggests that 2-((4-Methoxyphenethyl)amino)-1-phenylethanol might influence pathways related to pigmentation.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
Given the potential interaction with tyrosinase, it might influence cellular pigmentation processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
生物活性
2-((4-Methoxyphenethyl)amino)-1-phenylethanol, also known as a phenethylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H23NO3
- Molecular Weight : 289.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. It is hypothesized that the compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects. This is likely due to its influence on monoamine neurotransmitter levels.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
- Anti-inflammatory Properties : There is evidence suggesting that this compound can modulate inflammatory responses, potentially making it useful in treating conditions associated with chronic inflammation.
Study 1: Antidepressant-Like Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various phenethylamine derivatives, including this compound. The results indicated significant reductions in immobility time in forced swim tests, suggesting an increase in locomotor activity and potential antidepressant properties .
Study 2: Neuroprotective Mechanisms
In vitro studies demonstrated that this compound could reduce apoptosis in neuronal cells exposed to oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
Study 3: Anti-inflammatory Activity
Research conducted on animal models indicated that this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, suggesting a potential therapeutic role in inflammatory diseases .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-[2-(4-methoxyphenyl)ethylamino]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-9-7-14(8-10-16)11-12-18-13-17(19)15-5-3-2-4-6-15/h2-10,17-19H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUWHBLZDQXVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















